

Application Note: Synthesis Protocols for 8-Fluoro-6-methyl-5-nitroquinoline

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Compound of Interest

Compound Name: 8-Fluoro-6-methyl-5-nitroquinoline

Cat. No.: B11896228

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Abstract

This application note details the strategic synthesis of **8-Fluoro-6-methyl-5-nitroquinoline** (CAS 1420793-72-1), a highly functionalized scaffold utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.[1] The protocol employs a convergent two-phase approach: (1) Construction of the fluoro-quinoline core via a modified Skraup cyclization, followed by (2) Regioselective electrophilic aromatic substitution (nitration). This guide prioritizes regiochemical control, safety management of energetic intermediates, and scalable purification workflows.

Part 1: Strategic Retrosynthesis & Pathway

Selection

Mechanistic Rationale

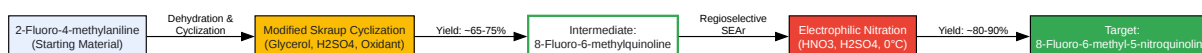
The synthesis is designed to exploit the directing effects of the substituents on the benzene ring to achieve high regioselectivity without the need for complex protecting groups.

- **Core Construction:** The Skraup Synthesis is selected over the Friedländer or Combes methods because it directly yields the unsubstituted pyridine ring fused to the substituted

benzene core. We utilize 2-Fluoro-4-methylaniline as the starting material.

- Regiochemistry: The para-methyl group blocks position 4 of the aniline, forcing cyclization to the vacant ortho position (position 6 of the aniline). The ortho-fluoro group dictates the final 8-position on the quinoline.
- Functionalization (Nitration):
 - Electronic Steering: The 8-Fluoro (ortho/para directing) and 6-Methyl (ortho/para directing) groups cooperatively activate position 5.
 - Steric Control: Position 7 is sterically crowded (sandwiched between F and Me), while position 5 is relatively accessible. This ensures the nitro group installs exclusively at position 5.

Reaction Pathway Diagram



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Caption: Figure 1. Convergent synthesis pathway demonstrating the Skraup cyclization followed by cooperative directing-group controlled nitration.

Part 2: Phase 1 - Synthesis of 8-Fluoro-6-methylquinoline

Experimental Protocol

Objective: Construct the bicyclic quinoline aromatic system. Scale: 50 mmol basis.

Reagents & Materials

Reagent	Equiv.[2][3][4][5][6]	Amount	Role
2-Fluoro-4-methylaniline	1.0	6.26 g	Substrate
Glycerol	3.0	11.0 mL	Carbon source (C3 fragment)
Sulfuric Acid (Conc.)	2.5	~7.0 mL	Catalyst/Dehydrating agent
Sodium m-nitrobenzenesulfonate	0.6	6.75 g	Moderator/Oxidant (Safer than Nitrobenzene)
Ferrous Sulfate (FeSO ₄)	0.1	0.76 g	Reaction moderator

Step-by-Step Methodology

- Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (critical for viscous slurry), reflux condenser, and internal thermometer.
- Mixing: Add the aniline, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate. Mix to a paste.
- Acid Addition: Place the flask in an ice bath. Add concentrated H₂SO₄ dropwise to maintain internal temperature <50°C. Caution: Exothermic.
- Cyclization:
 - Heat the mixture slowly to 100°C. The reaction may become vigorous (the "Skraup exotherm").
 - Once stabilized, reflux at 140°C for 4 hours.
- Quench & Workup:
 - Cool to room temperature.[7]

- Pour the dark tarry mixture into 200 g of crushed ice.
- Basify to pH 10 using 50% NaOH solution (keep T < 20°C).
- Extraction: Steam distill the mixture to isolate the quinoline (removes non-volatile tars).[8] Alternatively, extract exhaustively with Dichloromethane (DCM) (3 x 100 mL).
- Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

Checkpoint: Product should be a pale yellow oil or low-melting solid.

- Expected Yield: 65-75%[1]
- Validation: ¹H NMR (CDCl₃) should show characteristic quinoline doublets at ~8.8 ppm and ~8.0 ppm (pyridine ring).[9]

Part 3: Phase 2 - Regioselective Nitration[1]

Experimental Protocol

Objective: Install the nitro group at position 5 with high regioselectivity. Safety Critical: Nitration of activated heterocycles can be runaway reactions. Strict temperature control is mandatory.[2]

Reagents & Materials

Reagent	Equiv.[2][3][4][5][6]	Amount	Role
8-Fluoro-6-methylquinoline	1.0	5.0 g (31 mmol)	Substrate
H ₂ SO ₄ (Conc. 98%)	Solvent	20 mL	Solvent/Proton source
HNO ₃ (Fuming >90%)	1.2	1.6 mL	Nitrating Agent

Step-by-Step Methodology

- Solubilization: Dissolve the quinoline intermediate (5.0 g) in concentrated H₂SO₄ (15 mL) in a 100 mL round-bottom flask. Cool to 0°C in an ice/salt bath.

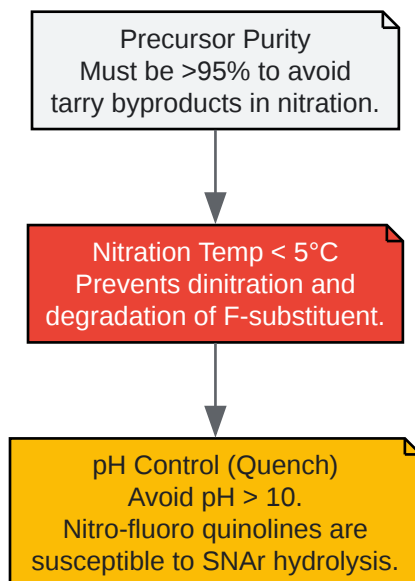
- Nitrating Mix Preparation: In a separate vial, mix fuming HNO_3 (1.6 mL) with H_2SO_4 (5 mL) at 0°C .
- Addition: Add the nitrating mixture dropwise to the quinoline solution over 30 minutes.
 - Control Point: Do not allow internal temperature to exceed 5°C .
- Reaction: Stir at 0 – 5°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
 - Monitoring: Check reaction progress via TLC (DCM/MeOH 95:5). The starting material (higher R_f) should disappear, replaced by a yellow, lower R_f spot.
- Quench: Pour the reaction mixture slowly onto 150 g of ice/water with vigorous stirring. The product typically precipitates as a solid.
- Neutralization: Adjust pH to ~ 4 -5 with Sodium Acetate or dilute NH_4OH . (Avoid highly basic pH to prevent nucleophilic attack on the fluoro-nitro system).
- Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL).

Purification & Characterization

- Recrystallization: Recrystallize the crude solid from Ethanol or Acetone/Hexane to remove trace isomers (e.g., 7-nitro isomer, though unlikely).
- Data Validation:
 - Appearance: Yellow crystalline solid.
 - ^1H NMR ($\text{DMSO}-d_6$): Look for the downfield shift of the H4 proton due to the peri-effect of the 5-nitro group. The coupling pattern between H2, H3, H4 (pyridine ring) remains, but the benzene ring protons will now be singlets or weak doublets if H7 is isolated.
 - MS (ESI): $[\text{M}+\text{H}]^+ = 207.15$ (Calc).

Part 4: Process Logic & Troubleshooting

Critical Control Points Diagram[1]



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Caption: Figure 2.[6] Critical Control Points (CCP) for the nitration workflow ensuring safety and yield.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Skraup	Violent exotherm caused polymerization.[1]	Use FeSO ₄ moderator; add acid slower; use Sulfolane as solvent.
Mixture of Isomers (Nitration)	Temperature too high (>25°C).	Keep addition at 0°C; verify cooling bath efficiency.
Product Hydrolysis (OH instead of F)	Workup too basic (pH > 12).	Quench with Sodium Acetate to pH 4-5; avoid strong caustic soda.[1]
Incomplete Nitration	Wet acids (water deactivates nitronium).	Use fuming HNO ₃ and 98% H ₂ SO ₄ ; ensure glassware is dry.

Part 5: Safety & Handling (EHS)

- Hydrofluoric Acid (HF) Risk: While the C-F bond is stable, thermal decomposition during the Skraup reaction could release trace HF. Use borosilicate glassware and work in a fume hood.
- Energetic Materials: Nitro-quinolines are potential explosives.[1] Do not heat the dry solid above its melting point.
- Waste Disposal: Quench all acid streams into ice/base before disposal. Segregate halogenated organic waste.

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